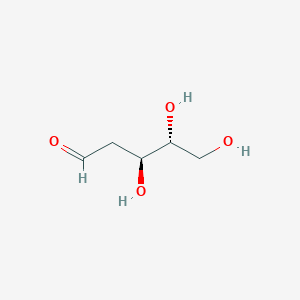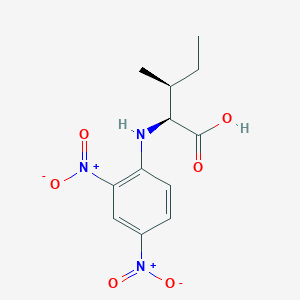
DNP-L-isoleucine
Descripción general
Descripción
DNP-L-isoleucine: is a compound that combines the structural features of 2,4-dinitrophenyl and L-isoleucine. The 2,4-dinitrophenyl group is known for its use in various chemical reactions, particularly in the detection of aldehydes and ketones. L-isoleucine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DNP-L-isoleucine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-isoleucine. The reaction is carried out in an organic solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydrazone derivative . The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: DNP-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under specific conditions.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: New hydrazone derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: DNP-L-isoleucine is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme kinetics. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: Its ability to interact with specific enzymes makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of DNP-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The L-isoleucine moiety enhances the compound’s binding affinity and specificity for certain targets . The compound’s effects are mediated through pathways involving oxidative stress and protein modification .
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
L-Isoleucine: An essential amino acid involved in protein synthesis.
N-(2,4-Dinitrophenyl)-L-valine: A similar compound with valine instead of isoleucine.
Uniqueness: DNP-L-isoleucine is unique due to its combination of the 2,4-dinitrophenyl group and L-isoleucine. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-(2,4-dinitroanilino)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZSORDQCDENOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937094 | |
| Record name | N-(2,4-Dinitrophenyl)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-29-2, 1655-56-7 | |
| Record name | NSC96418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Isoleucine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)

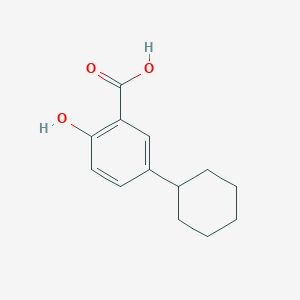



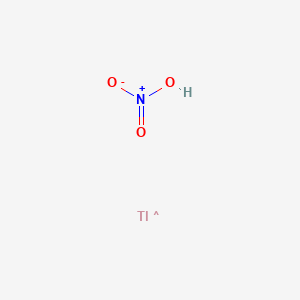

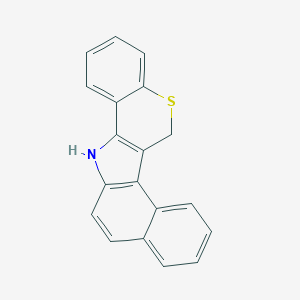
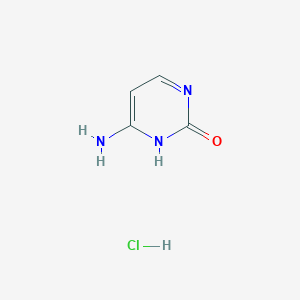

![(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one](/img/structure/B167949.png)

